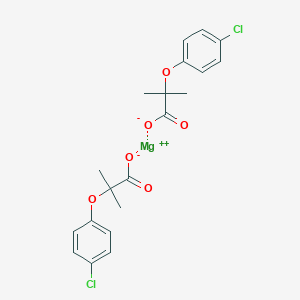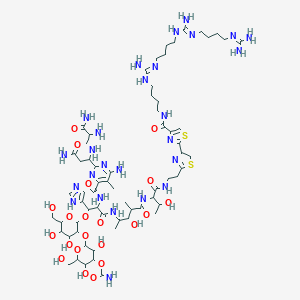
Magnesium clofibrate
Descripción general
Descripción
El clofibrato de magnesio es un compuesto formado por la combinación de magnesio y clofibrato. El clofibrato es un agente reductor de lípidos utilizado para controlar los niveles altos de colesterol y triglicéridos en la sangre. Pertenece a la clase de los fibratos y funciona aumentando la actividad de la lipoproteína lipasa, lo que promueve la conversión de lipoproteína de muy baja densidad a lipoproteína de baja densidad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El clofibrato de magnesio se puede sintetizar haciendo reaccionar hidróxido de magnesio con ácido clofíbrico. La reacción típicamente implica disolver ácido clofíbrico en un solvente adecuado, como etanol, y luego agregar hidróxido de magnesio. La mezcla se agita y se calienta para facilitar la reacción, lo que da como resultado la formación de clofibrato de magnesio.
Métodos de Producción Industrial: En entornos industriales, la producción de clofibrato de magnesio puede implicar técnicas más avanzadas como la pulverización por secado o la tecnología de compactación líquisolida. Estos métodos mejoran la velocidad de disolución y la biodisponibilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clofibrato de magnesio experimenta diversas reacciones químicas, incluidas:
Oxidación: El clofibrato de magnesio se puede oxidar para formar óxido de magnesio y otros subproductos.
Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reacciones de Sustitución: Agentes halogenantes, ácidos y bases.
Principales Productos Formados:
Oxidación: Óxido de magnesio.
Reducción: Varias formas reducidas de clofibrato.
Sustitución: Derivados de clofibrato con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El clofibrato de magnesio tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y estudios relacionados con el metabolismo de los lípidos.
Biología: Se investiga por sus efectos sobre los niveles de lípidos y sus posibles beneficios terapéuticos en el tratamiento de la hiperlipidemia.
Medicina: Se estudia su potencial para reducir los niveles de colesterol y triglicéridos, reduciendo así el riesgo de enfermedades cardiovasculares.
Industria: Se utiliza en la formulación de productos farmacéuticos destinados a controlar los trastornos de los lípidos
Mecanismo De Acción
El clofibrato de magnesio ejerce sus efectos aumentando la actividad de la lipoproteína lipasa extrahepática. Esta enzima promueve la descomposición de los triglicéridos en las lipoproteínas, convirtiendo la lipoproteína de muy baja densidad en lipoproteína de baja densidad y posteriormente en lipoproteína de alta densidad. Este proceso ayuda a reducir los niveles de triglicéridos y colesterol en la sangre .
Compuestos Similares:
Gemfibrozilo: Otro fibrato utilizado para reducir los niveles de lípidos.
Fenofibrato: Un fibrato que es más potente y tiene una duración de acción más prolongada en comparación con el clofibrato.
Bezafibrato: Un fibrato con efectos reductores de lípidos similares pero diferentes propiedades farmacocinéticas.
Unicidad del Clofibrato de Magnesio: El clofibrato de magnesio es único debido a su combinación con magnesio, lo que puede mejorar su biodisponibilidad y sus efectos terapéuticos. La presencia de magnesio también agrega beneficios potenciales relacionados con el papel del magnesio en varios procesos fisiológicos .
Comparación Con Compuestos Similares
Gemfibrozil: Another fibrate used to lower lipid levels.
Fenofibrate: A fibrate that is more potent and has a longer duration of action compared to clofibrate.
Bezafibrate: A fibrate with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness of Magnesium Clofibrate: this compound is unique due to its combination with magnesium, which may enhance its bioavailability and therapeutic effects. The presence of magnesium also adds potential benefits related to magnesium’s role in various physiological processes .
Propiedades
IUPAC Name |
magnesium;2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMULEBHDFQHNX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932769 | |
| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14613-30-0 | |
| Record name | Magnesium clofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014613300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM CLOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11SP157PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)

![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
